4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of sulfonyl, dimethylamino, furan, and oxazole groups. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan ring: This step might involve coupling reactions.
Attachment of the benzenesulfonyl group: This can be done through sulfonylation reactions.
Introduction of the dimethylamino group: This can be achieved through alkylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions might target the oxazole ring or the sulfonyl group.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents used.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction might yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, compounds with such diverse functional groups might be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it might mimic or block the natural ligand.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine
- 4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-4-amine
- 4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-3-yl)-1,3-oxazol-5-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-21(2)12-7-11-19-17-18(20-16(25-17)15-10-6-13-24-15)26(22,23)14-8-4-3-5-9-14/h3-6,8-10,13,19H,7,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPJEOHWEGDEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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